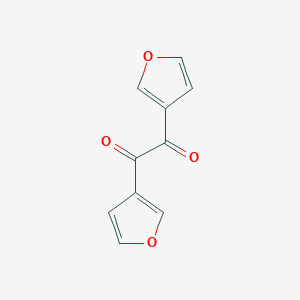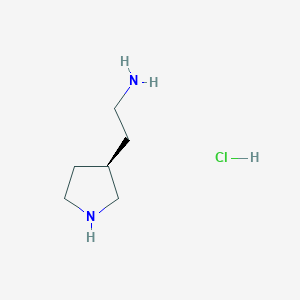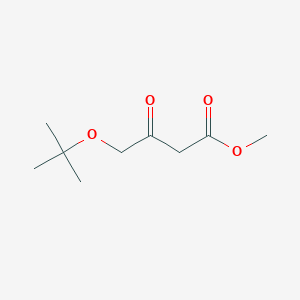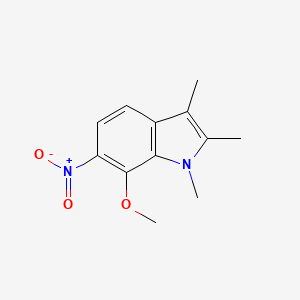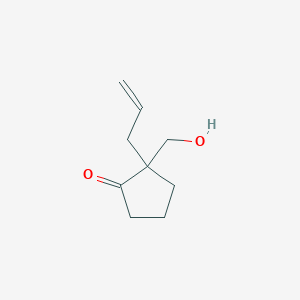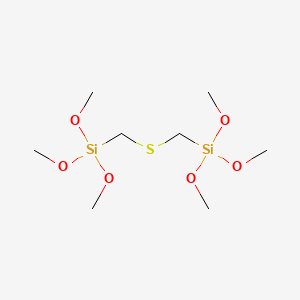
2,2-Dichloro-1-cyclopentylethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Dichloro-1-cyclopentylethan-1-one is an organic compound with the molecular formula C8H12Cl2O. It is a colorless to pale yellow liquid that is used as an intermediate in organic synthesis. The compound is known for its reactivity due to the presence of two chlorine atoms and a cyclopentyl group attached to the ethanone moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2,2-Dichloro-1-cyclopentylethan-1-one can be synthesized through the chlorination of cyclopentyl methyl ketoneThe reaction is typically carried out at temperatures below 60°C to prevent over-chlorination and to ensure the selective formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the continuous introduction of chlorine gas into a reactor containing cyclopentyl methyl ketone and acetic acid. The reaction mixture is then cooled, and the product is separated by distillation or extraction methods .
Analyse Des Réactions Chimiques
Types of Reactions
2,2-Dichloro-1-cyclopentylethan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, such as hydroxide ions, amines, or thiols.
Reduction Reactions: The compound can be reduced to form cyclopentyl ethanone derivatives.
Oxidation Reactions: It can be oxidized to form carboxylic acids or other oxidized products.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide, ammonia, or thiols in aqueous or alcoholic solutions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Major Products
Substitution: Formation of hydroxyl, amino, or thiol derivatives.
Reduction: Formation of cyclopentyl ethanone.
Oxidation: Formation of cyclopentyl carboxylic acid or other oxidized derivatives.
Applications De Recherche Scientifique
2,2-Dichloro-1-cyclopentylethan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme-catalyzed reactions and as a probe for investigating biochemical pathways.
Medicine: Potential use in the development of new therapeutic agents due to its reactivity and ability to form bioactive compounds.
Industry: Utilized in the production of specialty chemicals and as a building block for more complex molecules.
Mécanisme D'action
The mechanism of action of 2,2-Dichloro-1-cyclopentylethan-1-one involves its reactivity towards nucleophiles and electrophiles. The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles. Additionally, it can participate in redox reactions, leading to the formation of various oxidized or reduced products. The molecular targets and pathways involved depend on the specific reactions and conditions employed .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2-Dichloroacetophenone: Similar in structure but with a phenyl group instead of a cyclopentyl group.
1,1-Dichloroacetone: Contains two chlorine atoms but with a different carbon skeleton.
2,2-Dichloropropane: Similar chlorination pattern but with a propane backbone.
Uniqueness
2,2-Dichloro-1-cyclopentylethan-1-one is unique due to its cyclopentyl group, which imparts distinct steric and electronic properties compared to other similar compounds. This uniqueness makes it valuable in specific synthetic applications where the cyclopentyl moiety is required .
Propriétés
Numéro CAS |
39140-52-8 |
|---|---|
Formule moléculaire |
C7H10Cl2O |
Poids moléculaire |
181.06 g/mol |
Nom IUPAC |
2,2-dichloro-1-cyclopentylethanone |
InChI |
InChI=1S/C7H10Cl2O/c8-7(9)6(10)5-3-1-2-4-5/h5,7H,1-4H2 |
Clé InChI |
LQTBWPPPBJJUQF-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(C1)C(=O)C(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(3-hydroxy-1-propyl)amino]-4-methoxypyridine-N-oxide](/img/structure/B13961391.png)

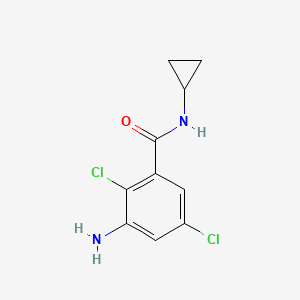
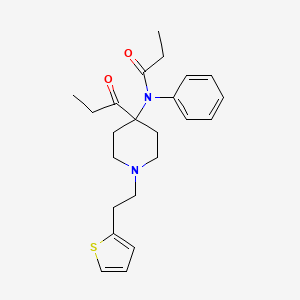
![6-Methoxy-2-(methylthio)benzo[d]thiazole](/img/structure/B13961435.png)
